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molecular formula C20H21BrN2O3 B8630635 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole

3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethylpyrazole

Cat. No. B8630635
M. Wt: 417.3 g/mol
InChI Key: ZNXFQSCBUDIMDW-UHFFFAOYSA-N
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Patent
US08871796B2

Procedure details

Acetyl chloride (0.023 ml, 0.323 mmol, 0.1 equiv) was added to a stirring solution of 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde (1.2 g, 3.23 mmol, 1.0 equiv) in methanol (7 mL). 4A molecular sieves were added and the mixture was stirred at 50° C. for 3 hours. The sieves were filtered and the filtrate was concentrated. The crude product was purified by flash chromatography on silica gel (0-70% ethyl acetate:hexanes) to give 3-(3-bromophenyl)-5-[4-(dimethoxymethyl)phenoxy]-1-ethyl-1H-pyrazole (1.2 g, 2.88 mmol, 89% yield). Calc'd (M+1)+419.0. Found: 419.19 (minor peak), 373.18 (major peak). Major peak is aldehyde seen because of deprotection occurring on LCMS.
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])C.[Br:5][C:6]1[CH:7]=[C:8]([C:12]2[CH:16]=[C:15]([O:17][C:18]3[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=3)[N:14]([CH2:26][CH3:27])[N:13]=2)[CH:9]=[CH:10][CH:11]=1.[CH3:28]O>>[Br:5][C:6]1[CH:7]=[C:8]([C:12]2[CH:16]=[C:15]([O:17][C:18]3[CH:19]=[CH:20][C:21]([CH:22]([O:3][CH3:1])[O:23][CH3:28])=[CH:24][CH:25]=3)[N:14]([CH2:26][CH3:27])[N:13]=2)[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.023 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=NN(C(=C1)OC1=CC=C(C=O)C=C1)CC
Name
Quantity
7 mL
Type
reactant
Smiles
CO
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The sieves were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (0-70% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NN(C(=C1)OC1=CC=C(C=C1)C(OC)OC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.88 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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